Cas no 2171269-13-7 ((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

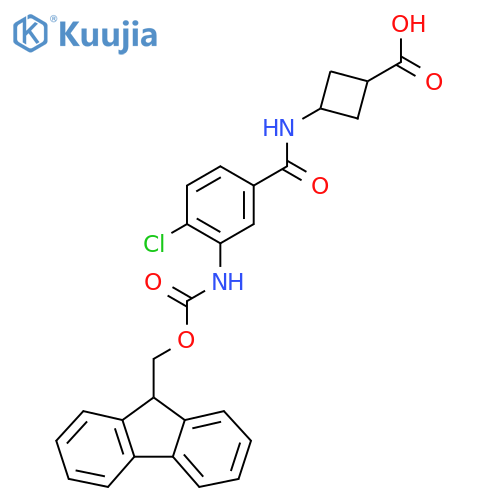

2171269-13-7 structure

商品名:(1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid

(1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid

- (1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid

- 2171242-45-6

- 2172091-28-8

- 3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid

- EN300-1531544

- (1r,3r)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid

- EN300-1545494

- 2171269-13-7

- EN300-1531269

-

- インチ: 1S/C27H23ClN2O5/c28-23-10-9-15(25(31)29-17-11-16(12-17)26(32)33)13-24(23)30-27(34)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,16-17,22H,11-12,14H2,(H,29,31)(H,30,34)(H,32,33)

- InChIKey: WBHFRLRELURVOA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(=O)O)C1)=O

計算された属性

- せいみつぶんしりょう: 490.1295495g/mol

- どういたいしつりょう: 490.1295495g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 780

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 105Ų

(1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1531544-0.25g |

(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |

2171269-13-7 | 0.25g |

$3099.0 | 2023-07-10 | ||

| Enamine | EN300-1531544-0.5g |

(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |

2171269-13-7 | 0.5g |

$3233.0 | 2023-07-10 | ||

| Enamine | EN300-1531544-1.0g |

(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |

2171269-13-7 | 1.0g |

$3368.0 | 2023-07-10 | ||

| Enamine | EN300-1531544-100mg |

(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |

2171269-13-7 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1531544-500mg |

(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |

2171269-13-7 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1531544-5000mg |

(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |

2171269-13-7 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1531544-2.5g |

(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |

2171269-13-7 | 2.5g |

$6602.0 | 2023-07-10 | ||

| Enamine | EN300-1531544-250mg |

(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |

2171269-13-7 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1531544-1000mg |

(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |

2171269-13-7 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1531544-0.05g |

(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |

2171269-13-7 | 0.05g |

$2829.0 | 2023-07-10 |

(1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid 関連文献

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

2171269-13-7 ((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬